1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone
Description
1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone is a substituted imidazole derivative characterized by a methoxymethyl group at position 2, a methyl group at position 1, and an ethanone (acetyl) moiety at position 5 of the imidazole ring. This compound is of interest in medicinal chemistry due to the imidazole scaffold's prevalence in bioactive molecules. The methoxymethyl group enhances solubility in polar organic solvents, while the ethanone may serve as a reactive site for further derivatization .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)-3-methylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-6(11)7-4-9-8(5-12-3)10(7)2/h4H,5H2,1-3H3 |
InChI Key |
AKURRXUIOCOCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone typically involves the formation of the imidazole ring followed by the introduction of the methoxymethyl and methyl substituents. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted imidazole compounds.
Scientific Research Applications
1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs with Nitro Substituents
Compound : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()
- Key Differences: Position 5 substituent: Nitro group (electron-withdrawing) vs. ethanone (electron-withdrawing but carbonyl-reactive). Additional chloromethylphenyl group introduces aromaticity and bulkiness.
- Impact: The nitro group increases electrophilicity, making it suitable for nucleophilic substitution reactions, whereas the ethanone in the target compound allows for condensation or reduction reactions .
Compound : 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate ()
- Key Differences: Ester linkage and bromobenzoate group enhance steric hindrance. Nitro group at position 5 vs. ethanone.
Analogs with Varied Substituent Positions
Compound : 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one (CAS 99378-21-9, )
Benzimidazole and Thiazole Derivatives
Compound: 1-(1-Ethyl-2-methylbenzimidazol-5-yl)ethanone (CAS 2818-77-1, )
- Key Differences :
- Benzimidazole core (fused benzene-imidazole) vs. single imidazole ring.
- Ethyl and methyl groups alter solubility (logP likely higher).
- Safety: Limited toxicological data, similar to the target compound .
Compound: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1, )
- Key Differences: Thiazole ring (sulfur-containing) vs. imidazole (nitrogen-containing). Amino group increases polarity and hydrogen-bonding capacity.
- Application: Potential intermediate in agrochemicals, differing from imidazole-based pharmaceuticals .
Functional Group Variations
Compound : 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol ()
- Key Differences :
- Hydroxyethyl group vs. methoxymethyl.
- Nitro group at position 5.
- Reactivity : The hydroxyl group enables esterification, while the methoxymethyl in the target compound offers ether stability .
Comparative Data Table
Biological Activity
1-(2-(Methoxymethyl)-1-methyl-1H-imidazol-5-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. The imidazole ring structure is known for its role in various biological systems, including its interaction with biological receptors and enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific targets, and relevant case studies.
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 172.19 g/mol
- SMILES Notation : CC(=O)N1C=C(N=C1C)COC
The biological activity of this compound primarily involves its interaction with various kinases and receptors. The imidazole moiety allows for significant binding interactions, which can inhibit enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain tyrosine kinases, which are critical in cancer cell proliferation.
- Cell Cycle Arrest : Preliminary studies suggest that it may induce G1/S phase arrest in cancer cells, thereby inhibiting their growth.
In Vitro Studies
In vitro studies have provided insights into the efficacy of this compound against various cancer cell lines. Below is a summary of its inhibitory effects:
| Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|
| EBC-1 | 45.0 | c-Met inhibition |
| MKN-45 | 90.9 | c-Met inhibition |
| BaF3/TPR-Met | 203.2 | c-Met-dependent growth inhibition |
These values indicate that the compound exhibits selective inhibition against c-Met overexpressing cells, which is crucial for targeted cancer therapies.
Case Studies
A notable case study involved the administration of this compound in an EBC-1 xenograft model. The results indicated a significant reduction in tumor size after 21 days of treatment, with an observed tumor growth inhibition rate of approximately 75% compared to control groups (p < 0.05). This suggests that the compound not only inhibits cell proliferation but also has potential therapeutic applications in vivo.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with an oral bioavailability rate estimated at around 29%. Toxicological assessments indicate no significant hERG inhibition, suggesting a potentially safe profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
